N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Description
Properties
IUPAC Name |
N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-19(2)10-16-13-17-14-15-9-8-12(20(14)18-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQZVJWSSIIUBM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The bioactivity of triazolopyrimidines is highly dependent on substituents at the 2-, 5-, and 7-positions. Below is a comparative analysis of key analogs:
Key Observations
Anticonvulsant Activity: The target compound’s dimethylmethanimidamide group may enhance blood-brain barrier permeability compared to simpler analogs like 3a, which lack nitrogenous side chains . Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 7n) show reduced CNS activity but increased antiparasitic potency .
Antimalarial Activity :
- Chlorophenyl and trifluoromethyl groups (e.g., in compounds) improve PfDHODH inhibition but require precise positioning. The target compound’s phenyl group may lack the electron-withdrawing groups needed for optimal binding .
Herbicidal Activity :
- Sulfonamide-substituted triazolopyrimidines (e.g., 8a) mimic sulfonylureas by inhibiting acetolactate synthase (ALS), a mechanism distinct from the target compound’s presumed CNS activity .
Synthetic Accessibility :
- The target compound’s yield (65.1% for analog 3a) is comparable to other derivatives (e.g., 28.6% for 5c), but functionalization at the 2-position often requires multi-step protocols .
Research Findings and Data Tables
Physicochemical Data Comparison
| Property | Target Compound | Compound 3a | Compound 94 | Compound 8a |
|---|---|---|---|---|
| Melting Point (°C) | 142–143 | 142–143 | Not reported | 144–147 |
| Yield (%) | 65.1 | 65.1 | 56 | 28.6 |
| Molecular Formula | C${13}$H${14}$N$_6$ | C${11}$H$9$N$_4$ | C${15}$H${17}$ClN$_6$ | C${12}$H${11}$F$3$N$4$O$_2$S |
| Key Activity | Anticonvulsant | Anticonvulsant | Antimalarial | Herbicidal |
Biological Activity
N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine core with a dimethylamino group and a phenyl substituent. Its molecular formula is with a molar mass of 266.3 g/mol. The structural characteristics contribute to its unique reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₄N₆ |
| Molar Mass | 266.3 g/mol |
| Structural Features | Triazolopyrimidine core |
| Notable Substituents | Dimethylamino, Phenyl |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic activity.
In Vitro Studies:
- The compound showed an IC₅₀ value of approximately 0.28 µM against MDA-MB-231 (breast cancer cells) and 0.36 µM against A549 (lung cancer cells) .
- Comparative studies demonstrated that it outperformed several known anticancer agents in terms of potency.
The biological activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation. The compound has shown potential as an inhibitor of PI3Kα with an IC₅₀ of 13.6 nM, indicating its ability to interfere with signaling pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
The substitution pattern on the triazolopyrimidine core significantly influences the biological activity of the compound. Variations in substituents can enhance or diminish potency against specific targets. For instance:
- Compounds with electron-donating groups on the phenyl ring tend to exhibit improved activity due to increased electron density facilitating interactions with target enzymes.
Case Study 1: In Vivo Efficacy
In vivo studies have demonstrated that this compound significantly increased the lifespan of mice bearing tumors by 42.86% compared to control treatments . This suggests strong potential for therapeutic applications in oncology.
Case Study 2: Enzymatic Activity
The compound has been evaluated for its inhibitory effects on various kinases involved in cell cycle regulation. It exhibited potent inhibition against CDK2A and CDK9T1 with Ki values of 316 nM and 14 nM respectively . This dual inhibitory action positions it as a candidate for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
